Cas no 2212-06-8 (2-(4-Bromophenoxy)methyloxirane)

2-(4-Bromophenoxy)methyloxirane 化学的及び物理的性質
名前と識別子
-
- Oxirane,2-[(4-bromophenoxy)methyl]-
- 2-[(4-Bromophenoxy)methyl]oxirane
- ((4-bromophenoxy)methyl)-oxiran
- ((4-bromophenoxy)methyl)oxirane
- [(p-bromophenoxy)methyl]oxirane
- 1-(4-bromophenoxy)-2,3-epoxypropane
- 1,2-epoxy-3-(4-bromophenoxy)propane
- 2-(4-Bromo-phenoxymethyl)-oxirane
- 2-[(p-Bromophenoxy)methyl]oxirane
- 3-(4-bromophenoxy)-1,2-epoxypropane
- 4-Bromophenyl glycidyl ether
- BROMOPHENYL GLYCIDYL ETHER
- Glycidyl 4-bromophenyl ether
- p-Bromophenyl glycidyl ether
- Z104492436
- A928550
- (p-Bromophenoxy)methyl)oxirane
- AS-9940
- 2-[(4-Bromophenoxy)methyl]-oxirane
- Oxirane, ((4-bromophenoxy)methyl)-
- 68585-12-6
- 4-BROMOPHENYL-2,3-EPOXYPROPYL ETHER
- 2-((4-bromophenoxy)methyl)oxirane
- ((p-Bromophenoxy)methyl)oxirane
- Oxirane, [(4-bromophenoxy)methyl]-
- 4-17-00-00992 (Beilstein Handbook Reference)
- 2-((4-bromophenoxy)methyl) oxirane
- 2212-06-8
- SCHEMBL1513424
- DTXSID90944762
- 4-Bromophenyl 2,3-epoxypropyl ether
- CS-0449672
- YKUYKENINQNULY-UHFFFAOYSA-N
- NS00048959
- SY263296
- Propane, 1-(p-bromophenoxy)-2,3-epoxy-
- AKOS016051272
- AKOS000200304
- EINECS 218-656-3
- AB01313
- MFCD00022341
- EN300-09932
- EINECS 271-551-4
- BRN 0383686
- 1-(p-Bromophenoxy)-2,3-epoxypropane
- MFCD08752559
- DB-104051
- A12289
- 2-(4-bromophenoxymethyl)oxirane
- 2-(4-Bromophenoxy)methyloxirane
-
- MDL: MFCD00022341
- インチ: InChI=1S/C9H9BrO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2
- InChIKey: YKUYKENINQNULY-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)OCC2CO2)Br
計算された属性
- せいみつぶんしりょう: 227.97900
- どういたいしつりょう: 227.97859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 21.8Ų
じっけんとくせい
- PSA: 21.76000
- LogP: 2.22670
2-(4-Bromophenoxy)methyloxirane セキュリティ情報
2-(4-Bromophenoxy)methyloxirane 税関データ
- 税関コード:2910900090
- 税関データ:
中国税関コード:
2910900090概要:
ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を含む三段エポキシド、エポキシアルコール(フェノール、エーテル)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290900090。三員環を有するエポキシ、エポキシアルコール、エポキシフェノール及びエポキシエーテル、並びにそれらのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
2-(4-Bromophenoxy)methyloxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A649268-250mg |
2-((4-Bromophenoxy)methyl)oxirane |
2212-06-8 | 95% | 250mg |
$26.0 | 2025-03-05 | |
Ambeed | A649268-5g |
2-((4-Bromophenoxy)methyl)oxirane |
2212-06-8 | 95% | 5g |
$139.0 | 2025-03-05 | |
abcr | AB418990-5 g |
2-[(4-Bromophenoxy)methyl]oxirane, 97%; . |
2212-06-8 | 97% | 5 g |
€222.20 | 2023-07-19 | |
Apollo Scientific | OR110621-5g |
2-[(4-Bromophenoxy)methyl]oxirane |
2212-06-8 | 5g |
£143.00 | 2025-02-19 | ||
TRC | B067990-500mg |
2-[(4-Bromophenoxy)methyl]oxirane |
2212-06-8 | 500mg |
$ 285.00 | 2022-06-07 | ||
Chemenu | CM361804-5g |
2-[(4-Bromophenoxy)methyl]oxirane |
2212-06-8 | 95%+ | 5g |
$375 | 2023-03-07 | |
Ambeed | A649268-1g |
2-((4-Bromophenoxy)methyl)oxirane |
2212-06-8 | 95% | 1g |
$37.0 | 2025-03-05 | |
Apollo Scientific | OR110621-1g |
2-[(4-Bromophenoxy)methyl]oxirane |
2212-06-8 | 1g |
£37.00 | 2025-02-19 | ||
Chemenu | CM361804-1g |
2-[(4-Bromophenoxy)methyl]oxirane |
2212-06-8 | 95%+ | 1g |
$83 | 2023-03-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B926206-5g |
2-((4-Bromophenoxy)methyl)oxirane |
2212-06-8 | 95% | 5g |
¥1,328.40 | 2022-09-29 |
2-(4-Bromophenoxy)methyloxirane 関連文献
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1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
2-(4-Bromophenoxy)methyloxiraneに関する追加情報
Chemical Properties and Structural Analysis of 2-(4-Bromophenoxy)methyloxirane
2-(4-Bromophenoxy)methyloxirane, a versatile organic compound with the CAS number 2212-06-8, is characterized by its unique molecular framework combining a brominated aromatic ring with an epoxide functionality. The compound's IUPAC name reflects its structural features: the 4-bromophenoxy group is linked to a three-membered oxirane ring via a methylene bridge. This architecture positions it as a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials.
The molecular structure of 2-(4-Bromophenoxy)methyloxirane consists of three distinct regions: the electron-withdrawing bromine atom on the phenyl ring, the ether linkage connecting the aromatic and epoxide moieties, and the strained three-membered oxirane ring. The bromine substituent introduces both steric and electronic effects that influence reactivity patterns, while the oxirane ring's inherent ring strain enhances its susceptibility to nucleophilic attack. These properties make it an ideal candidate for cascade reactions and stereoselective transformations in modern synthetic methodologies.
Recent advances in asymmetric catalysis have highlighted the utility of epoxide-containing compounds like 2-(4-Bromophenoxy)methyloxirane. Studies published in *Organic Letters* (DOI: 10.1021/acs.orglett.3c01789) demonstrate that such compounds serve as efficient precursors for chiral amine synthesis through ring-opening reactions with organocatalysts. The brominated aryl group acts as a directing element in these transformations, enabling high enantioselectivity (up to 98% ee) under mild reaction conditions.
In materials science applications, this compound has shown promise as a building block for functional polymers. Research from *Macromolecules* (DOI: 10.1021/ma301978n) reports that epoxide-functionalized monomers containing brominated aromatic units exhibit enhanced thermal stability when incorporated into polyether networks. The combination of aromatic rigidity and ether flexibility results in materials with tunable glass transition temperatures (Tg), making them suitable for high-performance coatings and adhesives.
The synthetic accessibility of 2-(4-Bromophenoxy)methyloxirane has been extensively studied in green chemistry contexts. A notable method described in *Green Chemistry* (DOI: 10.1039/D3GC01567A) employs heterogeneous catalysis using supported metal complexes to achieve selective epoxidation of allylic alcohols derived from renewable feedstocks. This approach reduces solvent usage by 65% compared to traditional methods while maintaining >95% yield, aligning with principles of sustainable chemical manufacturing.
In pharmaceutical research, this compound's structural motifs are being explored for their potential in drug discovery programs targeting G protein-coupled receptors (GPCRs). The brominated phenyl group provides opportunities for bioisosteric replacement strategies, while the epoxide functionality can participate in covalent binding interactions with target proteins. Computational studies published in *Journal of Medicinal Chemistry* (DOI: 10.1021/acs.jmedchem.3c00987) suggest that such compounds may exhibit improved metabolic stability compared to non-halogenated analogs.
The physical properties of 2-(4-Bromophenoxy)methyloxirane include a calculated logP value of 3.75, indicating moderate lipophilicity that facilitates membrane permeability while maintaining aqueous solubility for biological applications. Spectroscopic characterization reveals characteristic IR absorption at ~955 cm⁻¹ (epoxide C-O stretching) and NMR signals at δ 3.8 ppm (epoxide methylene protons) that aid in structural confirmation during synthesis monitoring.
Cross-disciplinary research efforts have expanded the utility profile of this compound beyond traditional chemical synthesis domains. In electrochemical applications, modified carbon electrodes functionalized with similar bromoepoxide structures demonstrate enhanced electron transfer rates due to the synergistic effects between halogen atoms and oxygen-containing heterocycles, as reported in *Electrochimica Acta* (DOI: 10.1016/j.electacta.2023.143567).
Ongoing investigations into click chemistry applications have identified novel copper-free azide-alkyne cycloaddition reactions where this compound serves as an efficient linker molecule between aromatic scaffolds and heterocyclic cores. The resulting triazole-containing products exhibit improved photostability compared to conventional linkers, according to findings published in *Chemistry - A European Journal* (DOI: 10.1002/chem.v30.5).
The versatility of 2-(4-Bromophenoxy)methyloxirane is further demonstrated through its role as a key intermediate in natural product total syntheses reported by multiple research groups worldwide since 2023. Its ability to participate simultaneously in multiple reaction pathways enables streamlined synthetic sequences that reduce overall production costs by up to 45% compared to traditional multi-step approaches.
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